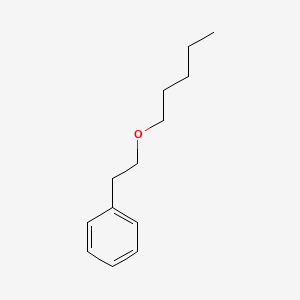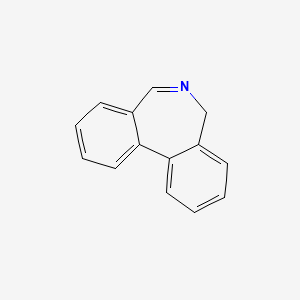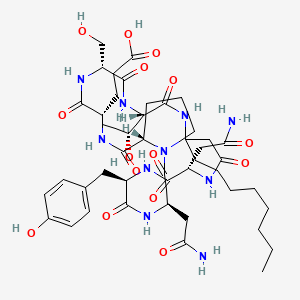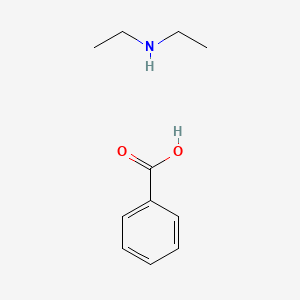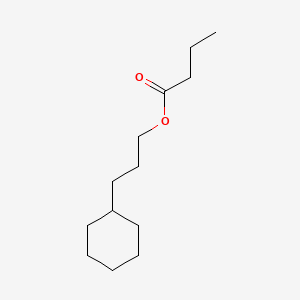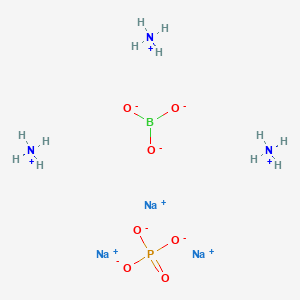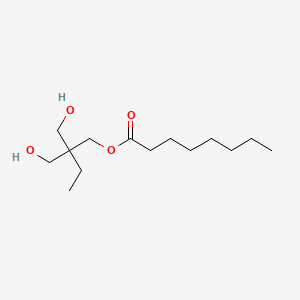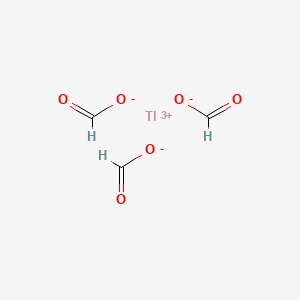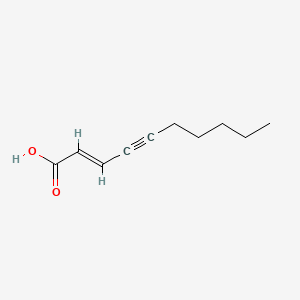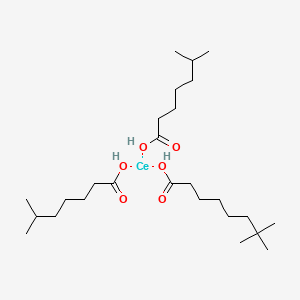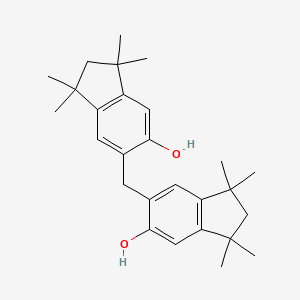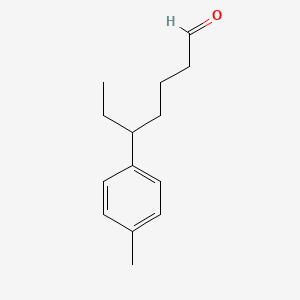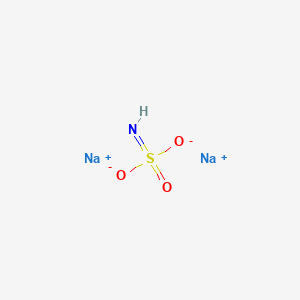
Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. The compound features a dodecyl chain attached to a phenoxy group, which is further connected to a 1,3-dioxobutyl moiety. This combination of functional groups makes it an interesting subject for study in fields such as chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate typically involves a multi-step process. One common method starts with the reaction of dodecyl alcohol with 4-hydroxybenzaldehyde to form dodecyl 4-hydroxybenzoate. This intermediate is then reacted with succinic anhydride to introduce the 1,3-dioxobutyl group, resulting in the formation of this compound. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like phosphoric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxobutyl group to hydroxyl groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecyl 4-carboxyphenoxyacetate, while reduction could produce dodecyl (4-hydroxybutyl)phenoxyacetate .
科学的研究の応用
Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The dioxobutyl moiety may participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- Dodecyl (4-hydroxyphenoxy)acetate
- Dodecyl (4-methoxyphenoxy)acetate
- Dodecyl (4-nitrophenoxy)acetate
Uniqueness
Compared to similar compounds, Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate stands out due to its unique combination of functional groups. The presence of the dioxobutyl moiety provides additional reactivity and potential for diverse applications. This makes it a valuable compound for research and industrial purposes .
特性
CAS番号 |
93777-21-0 |
|---|---|
分子式 |
C24H36O5 |
分子量 |
404.5 g/mol |
IUPAC名 |
dodecyl 2-[4-(3-oxobutanoyl)phenoxy]acetate |
InChI |
InChI=1S/C24H36O5/c1-3-4-5-6-7-8-9-10-11-12-17-28-24(27)19-29-22-15-13-21(14-16-22)23(26)18-20(2)25/h13-16H,3-12,17-19H2,1-2H3 |
InChIキー |
AKATWDMRLRLIRX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC(=O)COC1=CC=C(C=C1)C(=O)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


